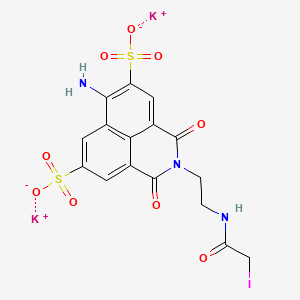
(1,3E,5Z)-Undeca-1,3,5-triene-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is a deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene. It is a hydrocarbon compound with the molecular formula C11H13D5. The compound features a conjugated triene system, which is a sequence of three alternating double and single bonds. The deuterium labeling (d5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 typically involves the deuteration of (1,3E,5Z)-Undeca-1,3,5-triene. One common method is the catalytic hydrogenation of the corresponding triene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The process is optimized to achieve high yields and purity of the deuterated product. The use of deuterium gas and efficient catalysts ensures the selective replacement of hydrogen atoms with deuterium.
化学反应分析
Types of Reactions: (1,3E,5Z)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene system to a saturated hydrocarbon.
Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
(1,3E,5Z)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (1,3E,5Z)-Undeca-1,3,5-triene-d5 involves its interaction with molecular targets and pathways in chemical and biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The compound’s triene system can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions.
相似化合物的比较
(1,3E,5Z)-Undeca-1,3,5-triene: The non-deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene-d5.
(3Z,5E)-1,3,5-Undecatriene: An isomer with different double bond configurations.
(E,E)-1,3,5-Undecatriene: Another isomer with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. The compound’s triene system also offers versatility in undergoing various chemical reactions, making it valuable in different research fields.
属性
分子式 |
C11H18 |
|---|---|
分子量 |
155.29 g/mol |
IUPAC 名称 |
(3E,5Z)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-/i2D3,4D2 |
InChI 键 |
JQQDKNVOSLONRS-QENOAVLCSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC\C=C/C=C/C=C |
规范 SMILES |
CCCCCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



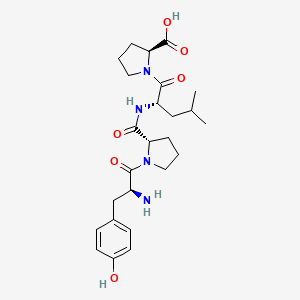

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
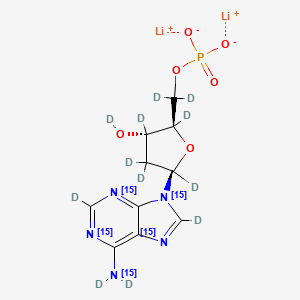




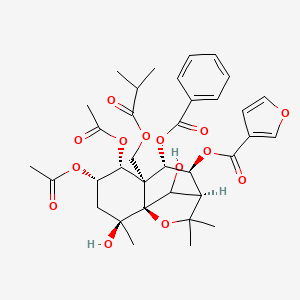
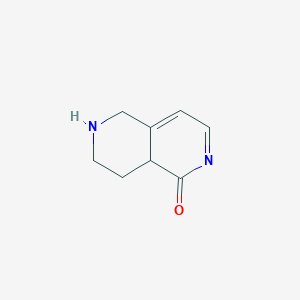
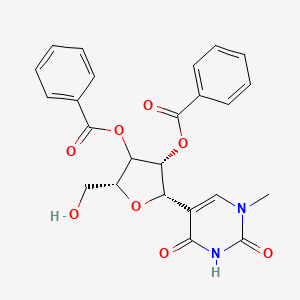
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
